molecular formula C17H27N5O2 B6811707 N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6811707
M. Wt: 333.4 g/mol
InChI Key: XLQSDDAMQYBVLO-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the spirocyclic framework contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-2-13-19-14(21-20-13)10-18-16(23)22-11-17(6-3-7-17)15(22)12-4-8-24-9-5-12/h12,15H,2-11H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQSDDAMQYBVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CNC(=O)N2CC3(C2C4CCOCC4)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the triazole ring through a cyclization reaction involving an appropriate precursor The spirocyclic framework is then constructed via a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The spirocyclic framework allows for substitution reactions, particularly at the oxan-4-yl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction can produce various reduced derivatives of the spirocyclic framework.

Scientific Research Applications

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The spirocyclic framework may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
  • N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its specific combination of the triazole ring and spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The presence of the carboxamide group further enhances its potential for interaction with biological targets, distinguishing it from similar compounds.

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